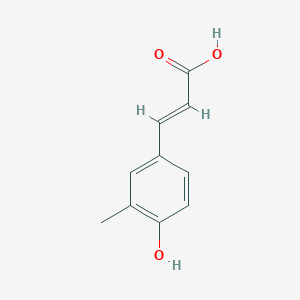![molecular formula C19H18F3NO3 B2759767 ({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 3,4-dimethylbenzoate CAS No. 1794785-36-6](/img/structure/B2759767.png)
({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 3,4-dimethylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of trifluoromethylated compounds is an active area of academic research . Trifluoromethylation in organic chemistry describes any organic reaction that introduces a trifluoromethyl group in an organic compound . Various methods have been developed for adding trifluoromethyl groups to chemical compounds .Molecular Structure Analysis
The molecular structure of this compound includes a trifluoromethyl group attached to a phenyl ring, which is further connected to a carbamoyl group and a methyl benzoate group.Chemical Reactions Analysis
Trifluoromethylation reactions are key to the synthesis of this compound . These reactions introduce a trifluoromethyl group into an organic compound . The substrates for these reactions can be aryl halides .Wissenschaftliche Forschungsanwendungen
Fluorescent Detection of Explosives
- Application : A novel fluorescent poly(2,7-carbazole) derivative has been used to detect explosive compounds like TNT and DNT, exhibiting high recycled fluorescence quenching sensitivity. This sensitivity is attributed to its strong electron donating ability and the weaker interaction between polymer chains due to the bulky side chain (Nie et al., 2011).
Agriculture and Pesticide Formulation
- Application : Solid lipid nanoparticles and polymeric nanocapsules have been used for the sustained release of pesticides like Carbendazim (MBC) and tebuconazole (TBZ) in agricultural applications. These systems can modify release profiles and reduce toxicity in the environment and humans (Campos et al., 2015).
Organic Light Emitting Diodes (OLEDs)
- Application : Carbazole-based materials like 4,4'-bis(N-carbazolyl)-2,2'-biphenyl (CBP) and its derivatives are used as matrix materials for phosphorescent emitters in OLEDs. These materials are essential due to their high energy of the first triplet excited state, which is crucial for OLED performance (Hoffmann et al., 2011).
Luminescence Applications
- Application : Novel carbazole-based beta-diketones and their europium(III) ternary complexes have been synthesized. These complexes exhibit intense red emission under blue-light excitation and are promising candidates for visible-light excitable red phosphors in luminescence applications (He et al., 2009).
Chiral Stationary Phases in Chromatography
- Application : Polysaccharide carbamates and benzoates, such as cellulose and amylose derivatives, are used as chiral stationary phases (CSPs) in high-performance liquid chromatography (HPLC). These CSPs are highly effective in separating a wide range of racemates, demonstrating significant chiral recognition abilities (Okamoto & Kaida, 1994).
Eigenschaften
IUPAC Name |
[2-oxo-2-[[2-(trifluoromethyl)phenyl]methylamino]ethyl] 3,4-dimethylbenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3NO3/c1-12-7-8-14(9-13(12)2)18(25)26-11-17(24)23-10-15-5-3-4-6-16(15)19(20,21)22/h3-9H,10-11H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJALWSXHQXEJRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OCC(=O)NCC2=CC=CC=C2C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetate](/img/structure/B2759686.png)
![4-(4-fluorobenzyl)-1-[(3-methoxybenzyl)thio][1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2759687.png)
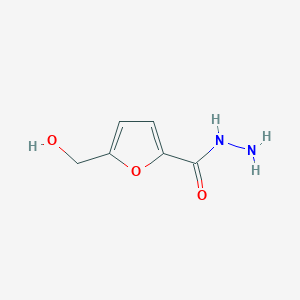

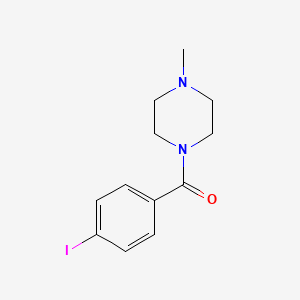

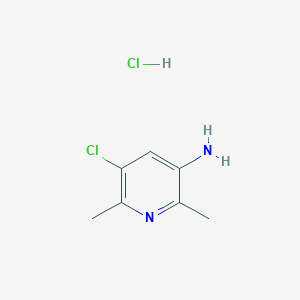
![2-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}cyclopropane-1-carboxylic acid](/img/structure/B2759697.png)
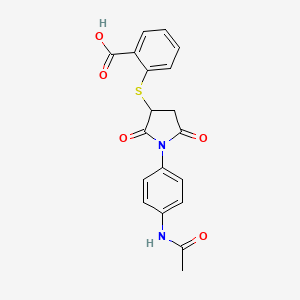
![(2S,3R)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-prop-2-ynoxybutanoic acid](/img/structure/B2759701.png)
![Methyl 4-[(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)carbamoyl]benzoate](/img/structure/B2759702.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{5-methyl-4-oxo-6-phenyl-3H,4H-thieno[2,3-d]pyrimidin-3-yl}acetamide](/img/structure/B2759704.png)
![2-(benzylthio)-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B2759705.png)
